

Solubility of 2-(Hydroxymethyl)isonicotinonitrile in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Hydroxymethyl)isonicotinonitrile**

Cat. No.: **B1590093**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-(Hydroxymethyl)isonicotinonitrile** in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. **2-(Hydroxymethyl)isonicotinonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique molecular structure that influences its interaction with different solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **2-(Hydroxymethyl)isonicotinonitrile**. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary framework to conduct these essential measurements accurately and efficiently.

Introduction to **2-(Hydroxymethyl)isonicotinonitrile**

2-(Hydroxymethyl)isonicotinonitrile, with the chemical formula $C_7H_6N_2O$, is a pyridine derivative characterized by a hydroxymethyl group at the 2-position and a nitrile group at the 4-position.^[1] Its molecular structure, featuring both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-CN and the pyridine nitrogen), suggests a complex solubility profile. Understanding its solubility in a range of solvents is paramount for optimizing reaction

conditions, purification processes like crystallization, and for the formulation of potential drug products.[2][3][4]

Physicochemical Properties of **2-(Hydroxymethyl)isonicotinonitrile**:

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂ O	[1]
Molecular Weight	134.14 g/mol	[1]
Appearance	Solid (predicted)	
CAS Number	51454-63-8	[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline for predicting solubility.[5][6] This principle is rooted in the polarity of both the solute and the solvent.

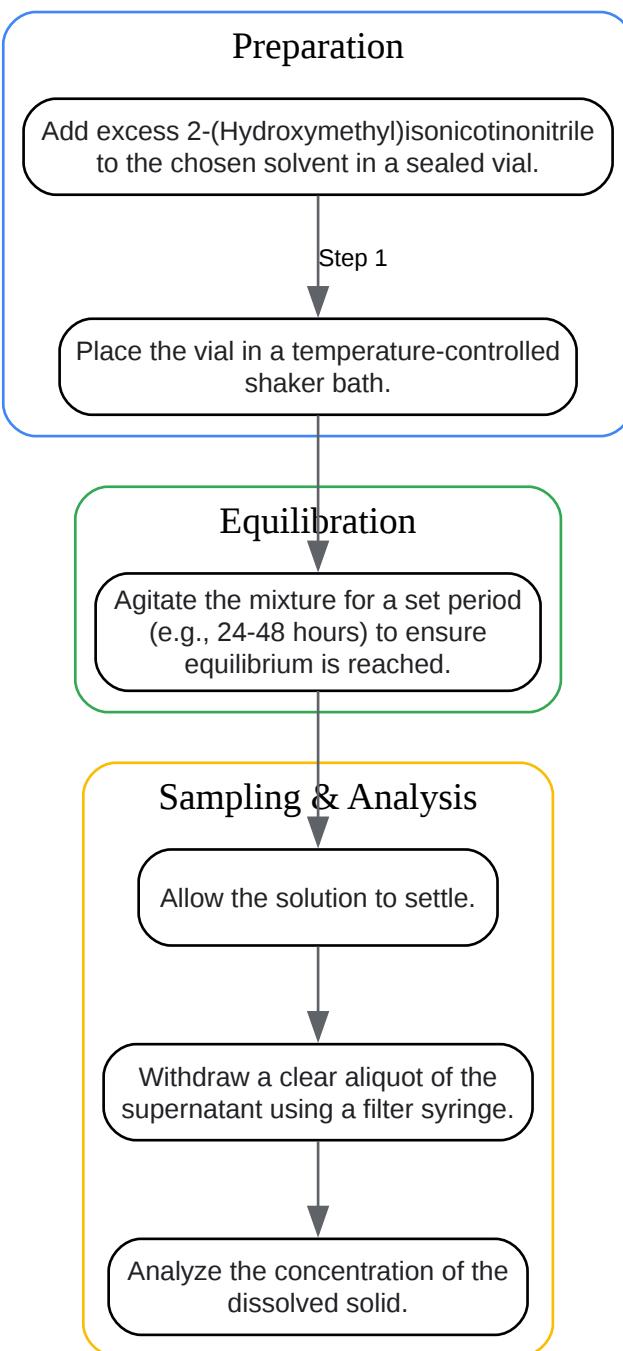
- **Polar Solvents:** These solvents possess large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Water, alcohols, and acetone are common examples.
- **Nonpolar Solvents:** These solvents have small or no dipole moments and dissolve nonpolar solutes primarily through London dispersion forces. Examples include hexane, toluene, and diethyl ether.

The structure of **2-(Hydroxymethyl)isonicotinonitrile**, with its polar functional groups, suggests a higher affinity for polar solvents. The pyridine ring itself is a polar aromatic heterocycle, miscible with water and a broad range of organic solvents.[7][8][9][10] The presence of the hydroxymethyl group further enhances polarity and the capacity for hydrogen bonding. The nitrile group also contributes to the molecule's polarity.

Predictive Analysis of Solubility:

Based on its structure, the following qualitative predictions can be made:

- **High Solubility:** Expected in polar protic solvents like water, methanol, and ethanol, due to the potential for hydrogen bonding with the hydroxymethyl group and the pyridine nitrogen. Also likely in polar aprotic solvents like acetone and acetonitrile.
- **Moderate to Low Solubility:** Expected in solvents of intermediate polarity like ethyl acetate and dichloromethane.
- **Low to Insoluble:** Expected in nonpolar solvents such as hexane and toluene, where the polar interactions of the solute molecules with each other are stronger than their interactions with the solvent.


Experimental Determination of Solubility

Accurate solubility determination requires robust experimental methods. The following section details the protocols for the most common and reliable techniques.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.^[11] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

- Preparation: Add an excess amount of solid **2-(Hydroxymethyl)isonicotinonitrile** to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Place the vial in a constant temperature shaker or rotator. Agitate the mixture for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
- Quantification: Analyze the concentration of **2-(Hydroxymethyl)isonicotinonitrile** in the filtered aliquot using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute in a solution.[14][15]

Protocol for HPLC Quantification:

- Method Development: Develop a stable HPLC method with a suitable column (e.g., C18) and a mobile phase in which **2-(Hydroxymethyl)isonicotinonitrile** is soluble and gives a sharp, well-resolved peak. The detector is typically a UV detector set at the wavelength of maximum absorbance (λ_{max}) of the compound.
- Calibration Curve: Prepare a series of standard solutions of **2-(Hydroxymethyl)isonicotinonitrile** of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

- Sample Analysis: Dilute the filtered aliquot from the shake-flask experiment with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Inject the diluted sample and record the peak area.
- Calculation: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.

B. UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore and the solvent does not interfere with its absorbance.[12][16]

Protocol for UV-Vis Quantification:

- Determine λ_{max} : Scan a dilute solution of **2-(Hydroxymethyl)isonicotinonitrile** in the chosen solvent to determine the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_{max} . Plot absorbance versus concentration to create a calibration curve, which should adhere to the Beer-Lambert law.[16]
- Sample Analysis: Dilute the filtered aliquot from the shake-flask experiment to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_{max} .
- Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration. Correct for the dilution to find the final solubility value.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table for Reporting Solubility Data:

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method Used
Water	25	HPLC-UV		
Methanol	25	HPLC-UV		
Ethanol	25	HPLC-UV		
Acetone	25	HPLC-UV		
Acetonitrile	25	HPLC-UV		
Ethyl Acetate	25	HPLC-UV		
Dichloromethane	25	HPLC-UV		
Toluene	25	HPLC-UV		
Hexane	25	HPLC-UV		

This table serves as a template for recording experimental results.

Factors Influencing Solubility:

- Temperature: For most solid solutes, solubility increases with temperature.[17] It is advisable to determine solubility at different temperatures relevant to the intended application.
- pH (for aqueous solutions): As a pyridine derivative, the basicity of the nitrogen atom (pKa of the conjugate acid is typically around 5 for pyridine) means that the solubility of **2-(Hydroxymethyl)isonicotinonitrile** in aqueous solutions will be pH-dependent.[10] In acidic solutions, the pyridine nitrogen will be protonated, forming a more soluble salt.
- Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic study across solvents of varying polarities will provide a comprehensive solubility profile.

Safety and Handling

When conducting solubility studies, it is imperative to adhere to appropriate safety protocols. Consult the Safety Data Sheet (SDS) for **2-(Hydroxymethyl)isonicotinonitrile** and the

solvents being used.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

General Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and vapors.
- Handle all solvents with care, being mindful of their flammability and toxicity.

Conclusion

While direct quantitative solubility data for **2-(Hydroxymethyl)isonicotinonitrile** is not readily available, this technical guide provides a robust framework for its experimental determination. By understanding the underlying principles of solubility and employing rigorous analytical techniques such as the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can generate the high-quality data necessary for process development, formulation, and further scientific investigation. The structural characteristics of **2-(Hydroxymethyl)isonicotinonitrile** suggest a favorable solubility profile in polar solvents, a hypothesis that can be systematically confirmed using the protocols outlined herein.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. *Journal of the American Chemical Society*.
- Thermodynamic modeling of activity coefficient and prediction of solubility. *PubMed*.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. *Journal of the American Chemical Society*.
- Predicting solubility curves via a thermodynamic cycle and machine learning. *American Chemical Society*.
- Improved Solubility Predictions in scCO₂ Using Thermodynamics-Informed Machine Learning Models. *PubMed*.
- How To Determine Solubility Of Organic Compounds?. *Chemistry For Everyone - YouTube*.
- Pyridine - Solubility of Things. *Solubility of Things*.
- Solubility and Dissolution with HPLC or UV-Vis Detection. *Improved Pharma*.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology.
- Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
- Solubility of organic compounds (video). Khan Academy.
- Pyridine – High-Purity Solvent. Consolidated Chemical.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
- Pyridine. chemeurope.com.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
- SAFETY DATA SHEET - 3-Pyridinecarbonitrile. Thermo Fisher Scientific.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate.
- Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
- 2-(Hydroxymethyl)pyridine-4-carbonitrile. PubChem.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Hydroxymethyl)pyridine-4-carbonitrile | C7H6N2O | CID 13292599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. Pyridine [chemeurope.com]
- 11. m.youtube.com [m.youtube.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. sciforum.net [sciforum.net]
- 16. benchchem.com [benchchem.com]
- 17. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Solubility of 2-(Hydroxymethyl)isonicotinonitrile in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590093#solubility-of-2-hydroxymethyl-isonicotinonitrile-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com